molecular formula C16H22N4O2 B4585298 N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B4585298
M. Wt: 302.37 g/mol
InChI Key: GUEPFXMICDYEPY-UHFFFAOYSA-N
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Description

N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C16H22N4O2 and its molecular weight is 302.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 302.17427596 g/mol and the complexity rating of the compound is 345. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Activities

Research on similar 1,2,4-triazole derivatives has shown that these compounds can possess antimicrobial activities. For instance, novel triazole derivatives have been synthesized and found to have good or moderate activities against various microorganisms. This suggests that "N-butyl-1-(4-ethoxyphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide" could also be explored for antimicrobial applications, given its structural similarities with these compounds (Bektaş et al., 2010).

Synthesis Methodologies

The compound's synthesis could leverage methodologies developed for structurally related compounds. For example, practical synthesis routes have been established for various triazole derivatives, which often involve steps like Suzuki−Miyaura reactions or Claisen type reactions. Such methodologies provide a foundation for synthesizing "this compound" and exploring its potential applications in medicinal chemistry or materials science (Ikemoto et al., 2005).

Catalytic and Biological Activity

Palladium(II) complexes of triazole-based N-heterocyclic carbenes, related to the triazole structure of interest, have been synthesized and shown to exhibit catalytic activity in reactions like the Suzuki–Miyaura cross-coupling. This suggests potential catalytic applications for "this compound," depending on its chemical properties and how it interacts with transition metals (Turek et al., 2014).

Antiviral Activities

Compounds with the 1,2,4-triazole moiety have been explored for their antiviral activities. Although not directly related, this highlights the potential for "this compound" to be investigated for antiviral properties, especially in the context of novel and emerging viral infections (Hebishy et al., 2020).

Organogel Formation

The study of organogels based on derivatives of perylenetetracarboxylic diimides, which share some structural features with triazole compounds, suggests potential applications in material science, especially for "this compound." Such compounds could be useful in the development of new materials with specific optical or electronic properties (Wu et al., 2011).

Properties

IUPAC Name

N-butyl-1-(4-ethoxyphenyl)-5-methyltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N4O2/c1-4-6-11-17-16(21)15-12(3)20(19-18-15)13-7-9-14(10-8-13)22-5-2/h7-10H,4-6,11H2,1-3H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUEPFXMICDYEPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCNC(=O)C1=C(N(N=N1)C2=CC=C(C=C2)OCC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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